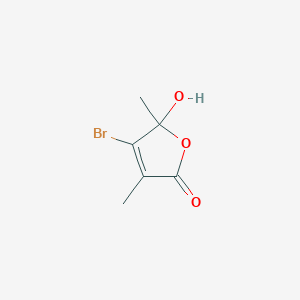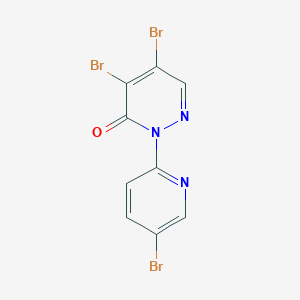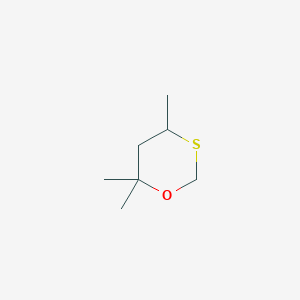
4,6,6-Trimethyl-1,3-oxathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,6-Trimethyl-1,3-oxathiane is an organic compound with the molecular formula C₇H₁₄OS. It belongs to the class of heterocyclic compounds known as oxathianes, which contain a six-membered ring with one oxygen and one sulfur atom. This compound is characterized by the presence of three methyl groups attached to the ring, making it a trimethyl derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-Trimethyl-1,3-oxathiane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride to form the corresponding chlorosulfite intermediate, which then undergoes cyclization to yield this compound. The reaction conditions often involve the use of a base such as pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4,6,6-Trimethyl-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4,6,6-Trimethyl-1,3-oxathiane has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the behavior of sulfur-containing heterocycles in biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4,6,6-Trimethyl-1,3-oxathiane involves its interaction with molecular targets through its sulfur and oxygen atoms. These atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to undergo oxidation and reduction reactions, altering its chemical properties and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxathiane: Lacks the three methyl groups, making it less sterically hindered.
2,4,6-Trimethyl-1,3-dioxane: Contains an additional oxygen atom in place of sulfur.
4,6,6-Trimethyl-1,3-dithiane: Contains two sulfur atoms instead of one oxygen and one sulfur.
Uniqueness
4,6,6-Trimethyl-1,3-oxathiane is unique due to its specific arrangement of methyl groups and the presence of both oxygen and sulfur in the ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
89529-73-7 |
|---|---|
Molekularformel |
C7H14OS |
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
4,6,6-trimethyl-1,3-oxathiane |
InChI |
InChI=1S/C7H14OS/c1-6-4-7(2,3)8-5-9-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
QEXGBMYWCXXVSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(OCS1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


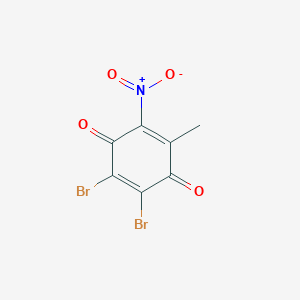
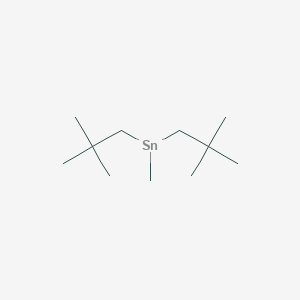
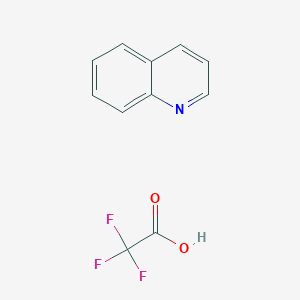
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)

![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)
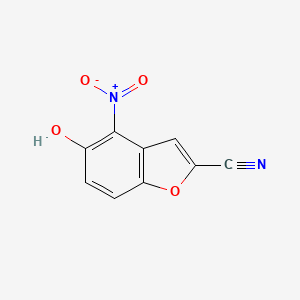
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)

